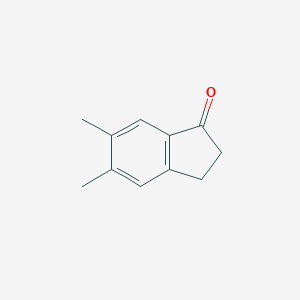

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-5-9-3-4-11(12)10(9)6-8(7)2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZMJPVXTZEDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167759 | |

| Record name | 5,6-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16440-97-4 | |

| Record name | 5,6-Dimethyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016440974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 16440-97-4). This indanone derivative is a valuable intermediate in organic synthesis, with applications in the development of new pharmaceuticals and fragrances. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its spectroscopic characteristics, validated synthetic protocols, and a discussion of its chemical reactivity, grounded in established chemical principles.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic system allows for the precise spatial orientation of functional groups, making it an attractive scaffold for designing molecules that interact with specific biological targets. The dimethylated analog, this compound, is of particular interest due to the electronic and steric influence of the methyl groups on the aromatic ring, which can modulate the compound's reactivity and biological activity. This guide will delve into the core chemical attributes of this specific molecule, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development. This section details the key physicochemical parameters and provides an analysis of the expected and reported spectroscopic data for this compound.

General Properties

This compound is a colorless solid with a characteristic aroma.[1][2] It is stable at room temperature and exhibits good solubility in organic solvents.[1][2]

| Property | Value | Source |

| CAS Number | 16440-97-4 | [3] |

| Molecular Formula | C₁₁H₁₂O | [3] |

| Molecular Weight | 160.21 g/mol | [3] |

| Melting Point | 45-47 °C | [4] |

| Boiling Point | 129-130 °C | [4] |

| Density | 1.085 g/cm³ | |

| Appearance | Colorless solid | [4] |

Spectroscopic Analysis

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two aromatic protons will appear as singlets due to their para relationship. The two methylene groups of the five-membered ring will appear as triplets, assuming equal coupling constants with each other. The two methyl groups on the aromatic ring will each produce a singlet.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Ar-H |

| ~7.2 | s | 1H | Ar-H |

| ~3.0 | t | 2H | -CH₂-C=O |

| ~2.7 | t | 2H | Ar-CH₂- |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.2 | s | 3H | Ar-CH₃ |

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~207 | Quaternary | C=O |

| ~155 | Quaternary | Ar-C |

| ~149 | Quaternary | Ar-C |

| ~138 | Quaternary | Ar-C |

| ~130 | Quaternary | Ar-C |

| ~127 | Tertiary | Ar-CH |

| ~124 | Tertiary | Ar-CH |

| ~36 | Secondary | -CH₂-C=O |

| ~26 | Secondary | Ar-CH₂- |

| ~20 | Primary | Ar-CH₃ |

| ~19 | Primary | Ar-CH₃ |

Note: These are predicted values based on analogs and spectral databases.

The IR spectrum is characterized by a strong absorption band for the carbonyl group and various bands corresponding to C-H and C=C bonds.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1700 | C=O (ketone) |

| ~2900-3000 | C-H (aliphatic) |

| ~3000-3100 | C-H (aromatic) |

| ~1600, ~1480 | C=C (aromatic) |

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 160.[3] The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral fragments.

Predicted Mass Spectrometry Fragmentation:

| m/z | Fragment |

| 160 | [M]⁺ |

| 145 | [M - CH₃]⁺ |

| 132 | [M - CO]⁺ |

| 117 | [M - CO - CH₃]⁺ |

Note: The fragmentation pattern is predicted based on typical fragmentation of ketones and indanones.

Synthesis of this compound

The synthesis of 1-indanone derivatives is a well-established area of organic chemistry, with the intramolecular Friedel-Crafts reaction being a cornerstone methodology. This section outlines a validated protocol for the synthesis of this compound.

Retrosynthetic Analysis and Synthetic Strategy

The most common and efficient route to this compound involves an intramolecular Friedel-Crafts acylation of a suitable precursor. The logical disconnection points to 3-(3,4-dimethylphenyl)propanoic acid or its corresponding acyl chloride as the key intermediate. This intermediate can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of 1-indanones.[5]

Step 1: Synthesis of 3-(3,4-Dimethylphenyl)propanoic Acid

This precursor can be prepared via several methods, including the malonic ester synthesis starting from 3,4-dimethylbenzyl halide or the reduction of 3,4-dimethylcinnamic acid.

Step 2: Formation of 3-(3,4-Dimethylphenyl)propanoyl Chloride

-

To a solution of 3-(3,4-dimethylphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Acylation

-

Dissolve the crude 3-(3,4-dimethylphenyl)propanoyl chloride in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice and adding dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Caption: Key reactivity sites of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. [3]It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This compound is a versatile chemical intermediate with a rich and accessible chemistry. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and scalable process. The reactivity of the indanone core at the carbonyl group, the α-position, and the aromatic ring provides numerous opportunities for the synthesis of diverse and complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical properties, serving as a valuable resource for researchers in the field.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

ChemBK. (2024). 1-Indanone, 5,6-dimethyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75018, 5,6-Dimethoxy-1-indanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27878, 5,6-Dimethyl-1-indanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27878, 5,6-Dimethyl-1-indanone. Retrieved from [Link]

- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125.

-

NIST. (n.d.). 5,6-Dimethoxy-1-indanone. In NIST Chemistry WebBook. Retrieved from [Link]

- Kusama, H., & Narasaka, K. (1995). Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I). Chemistry Letters, 24(3), 2379-2380.

- Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.

- Dong, G. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33269-33283.

-

ChemBK. (n.d.). 1-Indanone, 5,6-dimethyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone, represents a class of bicyclic ketones that are of significant interest in medicinal chemistry and organic synthesis. The indanone scaffold is a core structural motif in numerous biologically active compounds and serves as a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical properties of this compound, offering a foundational understanding for its application in research and development.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| CAS Number | 16440-97-4 | [1] |

| Appearance | Colorless solid with a distinct aroma | [2] |

| Melting Point | 45-47 °C | [2] |

| Boiling Point | 298.4 °C at 760 mmHg (calculated); 129-130 °C (at reduced pressure) | [2] |

| Density | 1.085 g/cm³ | |

| Flash Point | 127.4 °C | |

| Refractive Index | 1.566 |

The discrepancy in boiling points highlights the importance of specifying pressure conditions. The lower value likely corresponds to distillation under vacuum, a common practice for purifying organic compounds to prevent decomposition at high temperatures.

Solubility Profile

-

Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane) - Expected to be readily soluble due to dipole-dipole interactions with the carbonyl group.

-

Nonpolar Solvents: (e.g., Toluene, Hexanes) - Good solubility is anticipated due to the hydrophobic nature of the dimethylated bicyclic ring system.

-

Polar Protic Solvents: (e.g., Ethanol, Methanol) - Moderate solubility is likely, with the potential for hydrogen bonding to the carbonyl oxygen.

-

Aqueous Solubility: Expected to be low due to the predominantly nonpolar structure.

The choice of solvent is critical for reactions, purification (e.g., recrystallization, chromatography), and analytical procedures. The general solubility in organic solvents makes it amenable to a wide variety of synthetic transformations.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the identification and purity assessment of this compound. Below is a summary of the expected and reported spectral data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

-

Molecular Ion (M⁺): The mass spectrum of this compound shows a molecular ion peak at m/z = 160, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Patterns: Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangements. For this indanone, fragmentation would likely involve the loss of neutral molecules such as CO (carbonyl group) and ethylene from the five-membered ring. Prominent fragments are observed at m/z values of 132, 117, and 115.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-7.8 ppm), corresponding to the two protons on the benzene ring. Their distinct chemical shifts would be influenced by the positions of the methyl groups and the carbonyl functionality.

-

Aliphatic Protons: Two triplets are anticipated for the two methylene (CH₂) groups of the five-membered ring, likely in the range of δ 2.5-3.5 ppm. The coupling between these adjacent CH₂ groups would result in a triplet splitting pattern.

-

Methyl Protons: Two singlets, each integrating to three protons, are expected for the two methyl groups on the aromatic ring, typically appearing in the upfield region of the aromatic spectrum (δ 2.2-2.5 ppm).

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A characteristic peak in the downfield region (δ > 190 ppm) is expected for the ketone carbonyl carbon.

-

Aromatic Carbons: Six distinct signals are anticipated for the six carbons of the aromatic ring. The chemical shifts will be influenced by the substitution pattern (two methyl groups and fusion to the five-membered ring).

-

Aliphatic Carbons: Two signals corresponding to the two methylene carbons of the indanone ring.

-

Methyl Carbons: Two signals in the upfield region (δ ~20 ppm) for the two methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the carbonyl group.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of a conjugated ketone.

-

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule.

Synthesis and Chemical Reactivity

The primary route for the synthesis of indanones is through intramolecular Friedel-Crafts acylation of a suitable precursor.

General Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound typically proceeds via the cyclization of 3-(3,4-dimethylphenyl)propanoic acid. This reaction is generally promoted by a strong acid catalyst.

Caption: General synthesis of this compound.

This method is a robust and widely used strategy for the preparation of various substituted indanones. The choice of the acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid with the corresponding acid chloride) can influence the reaction conditions and yield.

Chemical Reactivity

The chemical reactivity of this compound is governed by the presence of the ketone functional group and the activated aromatic ring.

-

Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition reactions, including reduction to the corresponding alcohol, Grignard reactions, and Wittig reactions.

-

Reactions at the α-Carbon: The methylene group adjacent to the carbonyl (the α-carbon) is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization of the five-membered ring.

-

Electrophilic Aromatic Substitution: The dimethyl-substituted benzene ring is activated towards further electrophilic substitution, although the substitution pattern will be directed by the existing alkyl groups and the deactivating effect of the carbonyl-containing ring.

Experimental Protocols

The following are generalized protocols for the determination of key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

This protocol describes the standard method for determining the melting point range of a solid organic compound, which is a key indicator of purity.

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) starting from about 15-20 °C below the approximate melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A narrow range (typically < 2 °C) is indicative of a pure compound.

Caption: Workflow for melting point determination.

Spectroscopic Sample Preparation

NMR Spectroscopy:

-

Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Analysis: Cap the NMR tube and place it in the spectrometer for analysis.

IR Spectroscopy (Thin Film Method for Solids):

-

Solution Preparation: Dissolve a small amount of the solid compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Analysis: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Conclusion

This compound is a valuable building block in organic synthesis, with physical and spectroscopic properties that are well-defined by its chemical structure. A thorough understanding of these properties, as outlined in this guide, is essential for its effective use in the laboratory. The synthetic accessibility via intramolecular Friedel-Crafts acylation, coupled with the reactivity of the indanone core, ensures its continued relevance in the development of novel chemical entities.

References

Sources

An In-depth Technical Guide to 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 16440-97-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone, represents a key chemical scaffold with significant potential in medicinal chemistry and materials science. The indanone core is a privileged structure found in numerous biologically active compounds, including the anti-Alzheimer's drug Donepezil.[1] While direct biological data on this compound is limited, its structural similarity to pharmacologically active analogs suggests its utility as a synthetic intermediate for novel therapeutics, particularly in the realm of neurodegenerative diseases. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol based on established methodologies, and protocols for in vitro assays relevant to the biological activities of closely related indanone derivatives.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a distinct aroma.[2] It is soluble in organic solvents and should be handled with appropriate safety precautions, as it is considered harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3]

| Property | Value | Source |

| CAS Number | 16440-97-4 | [3] |

| Molecular Formula | C₁₁H₁₂O | [3] |

| Molecular Weight | 160.21 g/mol | [3] |

| Melting Point | 45-47 °C | [2] |

| Boiling Point | 129-130 °C | [2] |

| Appearance | Colorless solid | [2] |

Spectroscopic Characterization

-

Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[3]

-

Infrared (IR) Spectroscopy: IR spectral data is available on PubChem.[3]

Synthesis of this compound

The most established and versatile method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation.[5] This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. For the synthesis of this compound, the logical precursor is 3-(3,4-dimethylphenyl)propanoic acid.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis can be envisioned as a two-step process:

-

Conversion of 3-(3,4-dimethylphenyl)propanoic acid to its acyl chloride.

-

Intramolecular Friedel-Crafts acylation of the acyl chloride to yield the target indanone.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established procedures for the synthesis of structurally related indanones.[6][7]

Step 1: Synthesis of 3-(3,4-dimethylphenyl)propanoyl chloride

-

To a stirred solution of 3-(3,4-dimethylphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(3,4-dimethylphenyl)propanoyl chloride, which is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.1-1.5 equivalents) in anhydrous DCM at 0 °C.

-

Slowly add a solution of the crude 3-(3,4-dimethylphenyl)propanoyl chloride in anhydrous DCM to the AlCl₃ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity and Potential Applications in Drug Discovery

While there is a lack of direct biological activity data for this compound in the scientific literature, the indanone scaffold is a well-established pharmacophore in drug discovery, particularly for neurodegenerative diseases.[1]

Context from Structurally Related Analogs

-

Cholinesterase Inhibition: Derivatives of 5,6-dimethoxy-1-indanone are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Given this, this compound serves as a valuable starting material for the synthesis of novel cholinesterase inhibitors.[3][9]

-

Monoamine Oxidase (MAO) Inhibition: Structurally similar indanone derivatives have been shown to be potent and selective inhibitors of monoamine oxidase B (MAO-B).[10] MAO-B is involved in the metabolism of dopamine, and its inhibition is a therapeutic approach for Parkinson's disease.

The presence of the dimethyl substitution pattern on the aromatic ring of this compound provides a unique electronic and steric profile that could be exploited in the design of new selective inhibitors for these neurological targets.

Role as a Synthetic Intermediate

The primary value of this compound for drug development professionals lies in its utility as a versatile synthetic intermediate. The ketone functionality and the aromatic ring can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound or its derivatives as therapeutic agents, the following in vitro assays are recommended based on the known activities of related indanones.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) and positive control (e.g., Donepezil)

Procedure:

-

Prepare solutions of the test compound and positive control at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

-

Add the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

Caption: Workflow for AChE Inhibition Assay.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay can be used to determine the inhibitory activity against both MAO-A and MAO-B.[12][13]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

A suitable substrate (e.g., kynuramine or p-tyramine)

-

A fluorescent probe (e.g., Amplex® Red)

-

Horseradish peroxidase (HRP)

-

Phosphate buffer (pH 7.4)

-

Test compound and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

Procedure:

-

Prepare solutions of the test compound and positive controls at various concentrations.

-

In a 96-well plate, add phosphate buffer and the test compound solution.

-

Add the MAO-A or MAO-B enzyme solution to the respective wells.

-

Pre-incubate the plate to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding a mixture of the substrate, Amplex® Red, and HRP.

-

Measure the fluorescence intensity (e.g., excitation ~530-560 nm, emission ~580-590 nm) over time.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration.

-

Determine the IC₅₀ value for both MAO-A and MAO-B to assess potency and selectivity.[14]

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and drug discovery. While its own biological activity profile is not yet defined, its structural relationship to potent neuroprotective agents makes it an attractive starting point for the development of new therapeutics. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of this compound and its derivatives, paving the way for future investigations into its potential pharmacological applications.

References

- PubChem. (n.d.). 5,6-Dimethyl-1-indanone. National Center for Biotechnology Information.

- BenchChem. (2025). The Multifaceted Biological Activities of Substituted Indanones: A Technical Guide.

- American Chemical Society. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. Journal of Medicinal Chemistry.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease.

- PubMed. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin.

- National Institutes of Health. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Aging Neuroscience.

- PubMed. (2015). Indanones as high-potency reversible inhibitors of monoamine oxidase. ChemMedChem.

- PubMed. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. European Journal of Medicinal Chemistry.

- ChemicalBook. (n.d.). 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR spectrum.

- National Institutes of Health. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.

- Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

- ChemBK. (n.d.). This compound.

- PubMed. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic & Medicinal Chemistry.

- BenchChem. (2025). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- CIMAP Staff. (n.d.). This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commercial....

- Organic Chemistry Portal. (n.d.). Indanone synthesis.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- National Institutes of Health. (n.d.). In vitro bioassays to evaluate complex chemical mixtures in recycled water.

- PubChem. (n.d.). Intermediates for the preparation of omeprazole - Patent 0103553.

- PrepChem.com. (n.d.). Synthesis of indanone.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- BenchChem. (2025). Comparative Analysis of 4-Ethyl-2,3-dihydro-1H-inden-1-one and Other Indanone Derivatives as Monoamine Oxidase Inhibitors.

- Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.

- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.

- PubMed. (2001). Monoamine oxidase assays.

- SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- PubChem. (n.d.). 6-membered aza-heterocyclic containing delta-opioid receptor modulating compounds, methods of using and making the same - Patent US-11465980-B2.

- BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Assay Kit.

- Eureka | Patsnap. (n.d.). Preparation method of pyroxasulfone and intermediate thereof.

- Justia Patents. (2019). Process for the preparation of 17β-hydroxy-des-A-androst-9,10-en-5-one.

Sources

- 1. rsc.org [rsc.org]

- 2. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in the chemical industry, notably within the flavor and fragrance sectors.[1] The primary focus of this document is the elucidation of the most prevalent and efficient synthetic pathway: the intramolecular Friedel-Crafts acylation of a 3-(3,4-dimethylphenyl)propanoic acid precursor. This guide delves into the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and discusses the critical parameters that govern the reaction's success and selectivity. It is intended for an audience of researchers, chemists, and professionals in drug development and chemical synthesis who require a robust and reproducible methodology for obtaining this target molecule.

Introduction and Strategic Overview

This compound (also referred to as 5,6-dimethyl-1-indanone) is a bicyclic ketone with the molecular formula C₁₁H₁₂O.[2] Its structural motif is a recurring feature in various complex organic molecules and serves as a key building block in multi-step syntheses. The construction of the indanone skeleton is most reliably achieved through intramolecular cyclization reactions.[3]

Among the various strategies for forming the five-membered carbocyclic ring fused to a benzene ring, the intramolecular Friedel-Crafts acylation stands out as the most powerful and direct method.[3][4] This pathway involves the cyclization of a suitable phenylpropanoic acid derivative, which is itself synthesized from commercially available starting materials. The overall synthetic strategy is a two-stage process:

-

Preparation of the Precursor: Synthesis of 3-(3,4-dimethylphenyl)propanoic acid from 1,2-dimethylbenzene (o-xylene).

-

Intramolecular Cyclization: Acid-catalyzed ring closure of the precursor to yield the target this compound.

This guide will elaborate on the mechanistic principles and practical execution of this specific route.

Mechanistic Underpinnings of the Core Synthesis

The entire synthetic sequence is grounded in the principles of electrophilic aromatic substitution (EAS).

Stage 1: Precursor Synthesis via Intermolecular Friedel-Crafts Acylation

The journey begins with the acylation of o-xylene using succinic anhydride. A strong Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate the anhydride.

-

Causality: The Lewis acid coordinates with one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and generating a highly electrophilic acylium ion.

-

Reaction: The electron-rich o-xylene ring acts as a nucleophile, attacking the acylium ion. The two methyl groups on o-xylene are ortho- and para-directing. The acylation occurs predominantly at the 4-position (para to one methyl group and meta to the other) due to a combination of electronic activation and minimized steric hindrance, yielding 3-(3,4-dimethylbenzoyl)propanoic acid.

-

Reduction: The resulting keto group is then reduced to a methylene group to furnish 3-(3,4-dimethylphenyl)propanoic acid. Standard methods like the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction are effective for this transformation.

Stage 2: Target Synthesis via Intramolecular Friedel-Crafts Acylation

This is the key ring-closing step. The 3-(3,4-dimethylphenyl)propanoic acid is treated with a strong protic acid or converted to its acyl chloride for Lewis acid-catalyzed cyclization.[5]

-

Electrophile Generation: In the presence of a strong acid like polyphosphoric acid (PPA), the carboxylic acid is protonated, leading to the loss of water and the formation of a resonance-stabilized acylium ion.[5][6]

-

Intramolecular Attack: The aromatic ring, tethered to the electrophilic center, acts as an intramolecular nucleophile. The cyclization is regioselective. The attack occurs at the position that is ortho to one methyl group and para to the other (the C5 position of the precursor), as this site is electronically activated and sterically accessible. This leads exclusively to the desired 5,6-dimethyl substitution pattern.

-

Re-aromatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the benzene ring and yielding the final indanone product.

The overall synthetic workflow is depicted below.

Diagram 1: High-level workflow for the synthesis of 5,6-Dimethyl-1-indanone.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate personal protective equipment.

Part A: Synthesis of 3-(3,4-dimethylphenyl)propanoic acid

-

Friedel-Crafts Acylation:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, inert solvent such as dichloromethane or nitrobenzene.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of succinic anhydride (1.0 eq) and o-xylene (1.1 eq) in the same solvent dropwise over 1 hour, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, extract the aqueous layer with the solvent, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3,4-dimethylbenzoyl)propanoic acid.

-

-

Wolff-Kishner Reduction:

-

Combine the crude keto acid from the previous step, hydrazine hydrate (3.0 eq), and potassium hydroxide (4.0 eq) in a high-boiling solvent like diethylene glycol.

-

Heat the mixture to 120-140 °C for 2 hours, allowing water and excess hydrazine to distill off.

-

Increase the temperature to 190-200 °C and reflux for 4-6 hours until nitrogen evolution ceases.

-

Cool the reaction mixture, dilute with water, and acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(3,4-dimethylphenyl)propanoic acid.

-

Part B:

-

Intramolecular Cyclization:

-

Place polyphosphoric acid (PPA, ~10 times the weight of the carboxylic acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to 80-90 °C with stirring.

-

Add the 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq) in portions to the hot PPA. An initial exotherm may be observed.

-

Maintain the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture slightly and carefully pour it onto a large volume of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (to remove any unreacted acid), followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a solid.

-

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O | [1][2] |

| Molecular Weight | 160.21 g/mol | [2] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 45-47 °C | [1] |

| Boiling Point | 129-130 °C (at reduced pressure) | [1] |

| CAS Number | 16440-97-4 |[1][2] |

Table 2: Representative Spectroscopic Data

| Technique | Expected Data |

|---|---|

| ¹H NMR | Signals corresponding to two aromatic protons (singlets), two methyl groups on the aromatic ring (singlets), and two methylene groups in the five-membered ring (triplets or multiplets). |

| ¹³C NMR | Signals for the carbonyl carbon (~205-207 ppm), aromatic carbons (including four quaternary carbons), two methyl carbons, and two methylene carbons. |

| IR (Infrared) | Strong absorption band for the C=O stretch of the α,β-unsaturated ketone (~1700-1715 cm⁻¹), C-H stretches for aromatic and aliphatic protons, and C=C stretches for the aromatic ring. |

Mechanistic Visualization of the Key Cyclization Step

The critical ring-forming reaction proceeds via an acylium ion intermediate as detailed below.

Diagram 2: Mechanism of the intramolecular Friedel-Crafts cyclization.

Conclusion

The synthesis of this compound is efficiently accomplished through a robust two-stage process commencing with the Friedel-Crafts acylation of o-xylene, followed by reduction and a highly regioselective intramolecular Friedel-Crafts cyclization. The use of polyphosphoric acid as the cyclizing agent is particularly effective, driving the reaction to completion under moderate conditions. The principles of electrophilic aromatic substitution govern each key bond-forming event, and a thorough understanding of these mechanisms allows for the rational control and optimization of the synthesis. This guide provides a reliable and reproducible framework for the laboratory-scale preparation of this important chemical intermediate.

References

-

Fillion, E., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]

-

ChemBK. (2024). This compound. Available at: [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5,6-Dimethyl-1-indanone. PubChem Compound Database. Available at: [Link]

-

Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. Available at: [Link]

-

van der Westhuizen, J. H., et al. (n.d.). Regioselective Synthesis of Indanones. Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

-

Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Pharmaceutical Chemistry Journal. Available at: [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

ResearchGate. (n.d.). Q-Tube method in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid 1. Available at: [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Available at: [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. Available at: [Link]

-

ResearchGate. (n.d.). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

-

Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols. Available at: [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2023). The Friedel-Crafts Acylation of Benzene. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]

-

NIST. (n.d.). 5,6-Dimethoxy-1-indanone. NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Inden-1-one, 5-(1,1-dimethylethyl)-2,3-dihydro-3,3-dimethyl-. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Available at: [Link]

-

Beilstein Archives. (n.d.). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Available at: [Link]

- Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 5,6-Dimethyl-1-indanone | C11H12O | CID 27878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. d-nb.info [d-nb.info]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: The 1-indanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmacologically active compounds.[1][2] This guide provides an in-depth technical overview of a specific derivative, 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one. We will explore its structural and spectroscopic properties, detail a robust synthetic protocol via intramolecular Friedel-Crafts acylation, and discuss its significance as a versatile intermediate for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable molecular building block.

Introduction to the 1-Indanone Scaffold

The "Privileged Structure" in Medicinal Chemistry

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 1-indanone core is a prime example, forming the structural basis for drugs targeting a wide spectrum of diseases.[2][3] Its rigid, bicyclic nature provides a well-defined three-dimensional geometry that can be strategically functionalized to achieve high-affinity interactions with enzyme active sites and receptors.

Biological Significance of 1-Indanone Derivatives

The versatility of the 1-indanone scaffold is demonstrated by the broad biological activities of its derivatives. These compounds have been extensively studied and developed as antiviral, anti-inflammatory, analgesic, and anticancer agents.[3][4] Notably, the 1-indanone motif is central to the design of drugs for treating neurodegenerative disorders, such as Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[3][4][5]

Profile of this compound

This compound (also known as 5,6-dimethyl-1-indanone) is a specific analogue within this important class. Its molecular structure features the characteristic fused benzene and cyclopentanone rings, with two methyl groups on the aromatic ring. These methyl groups influence the molecule's electronic properties and provide steric handles that can guide further chemical modifications. While primarily valued as a synthetic intermediate, its structural similarity to key pharmacophores makes it a compound of significant interest for building libraries of potential drug candidates.[2][6]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectroscopic characteristics is essential for confirming its identity and purity after synthesis.

Core Physicochemical Properties

The fundamental properties of 5,6-dimethyl-1-indanone are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 16440-97-4 | [6][7] |

| Molecular Formula | C₁₁H₁₂O | [6][7] |

| Molecular Weight | 160.21 g/mol | [7] |

| Appearance | Colorless solid | [6] |

| Melting Point | 45-47 °C | [6] |

| Boiling Point | 298.4 °C at 760 mmHg | [6] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

-

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature for an indanone is the strong absorption from the carbonyl (C=O) group.

-

Mass Spectrometry (MS) determines the molecular weight and can reveal structural information through fragmentation patterns, confirming the molecular formula.

Predicted Spectroscopic Data

The following tables outline the expected spectral data for 5,6-dimethyl-1-indanone, based on established principles and data from analogous structures.[8][9]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.51 | s | 1H | H-7 (Aromatic) | Deshielded by adjacent C=O group. |

| ~7.20 | s | 1H | H-4 (Aromatic) | Standard aromatic proton shift. |

| ~2.95 | t, J = 6.0 Hz | 2H | -CH₂-C=O | Methylene protons adjacent to carbonyl. |

| ~2.65 | t, J = 6.0 Hz | 2H | Ar-CH₂- | Benzylic methylene protons. |

| ~2.30 | s | 3H | C₅-CH₃ | Aromatic methyl group. |

| ~2.25 | s | 3H | C₆-CH₃ | Aromatic methyl group. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~207.0 | C=O | Carbonyl carbon. |

| ~155.0 | C-7a | Aromatic quaternary carbon adjacent to C=O. |

| ~145.0 | C-6 | Aromatic quaternary carbon attached to methyl. |

| ~137.0 | C-5 | Aromatic quaternary carbon attached to methyl. |

| ~132.0 | C-3a | Aromatic quaternary carbon at ring junction. |

| ~127.0 | C-7 | Aromatic CH. |

| ~124.0 | C-4 | Aromatic CH. |

| ~36.5 | -CH₂-C=O | Methylene carbon adjacent to carbonyl. |

| ~25.5 | Ar-CH₂- | Benzylic methylene carbon. |

| ~20.0 | C₆-CH₃ | Methyl carbon. |

| ~19.5 | C₅-CH₃ | Methyl carbon. |

Table 4: Key Infrared (IR) Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1705 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1610 | Medium | C=C Aromatic Ring Stretch |

Synthesis: The Intramolecular Friedel-Crafts Acylation

The most classical and reliable method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[1][3] This reaction is robust, high-yielding, and a foundational strategy in organic synthesis.

Mechanistic Overview

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Activation: The carboxylic acid of the precursor, 3-(3,4-dimethylphenyl)propanoic acid, is converted to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂).

-

Generation of Electrophile: A strong Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the acyl chloride, facilitating the formation of a highly electrophilic acylium ion.

-

Intramolecular Cyclization: The electron-rich dimethyl-substituted benzene ring attacks the acylium ion in an intramolecular fashion, forming the new five-membered ring.

-

Rearomatization: A proton is lost from the aromatic ring to restore aromaticity, yielding the final 5,6-dimethyl-1-indanone product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. 5,6-Dimethyl-1-indanone | C11H12O | CID 27878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one molecular weight

An In-Depth Technical Guide to the Molecular Weight of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, with a primary focus on the determination and validation of its molecular weight. As a key structural motif in organic synthesis, understanding the fundamental properties of this indanone derivative is crucial for its application in research and development.

This compound, a substituted indanone, is a valuable intermediate in organic synthesis.[1][2] The indanone core is a prominent feature in numerous biologically active natural products and plays a significant role in medicinal chemistry and the development of pharmaceuticals.[3][4][5] The specific dimethyl substitution pattern of this compound influences its chemical reactivity and potential applications, making precise characterization essential. This guide will delve into its core physicochemical properties, outline a robust method for its synthesis, and detail the analytical workflows required to unequivocally confirm its molecular weight.

Physicochemical and Structural Properties

The foundational properties of a compound dictate its behavior in chemical systems. The molecular weight, derived from the molecular formula, is a cornerstone of its identity, essential for stoichiometric calculations in synthesis and for analytical characterization.

The molecular formula for this compound is C₁₁H₁₂O.[6] Based on this, the molecular weight is calculated as follows:

-

(11 x Atomic Mass of Carbon) + (12 x Atomic Mass of Hydrogen) + (1 x Atomic Mass of Oxygen)

-

(11 x 12.011) + (12 x 1.008) + (1 x 15.999) = 160.21 g/mol

A summary of its key properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 16440-97-4 | ChemBK[1][2] |

| Molecular Formula | C₁₁H₁₂O | PubChem[6] |

| Molecular Weight | 160.21 g/mol | PubChem[6] |

| Monoisotopic Mass | 160.088815 Da | PubChem[6] |

| Appearance | Colorless solid | ChemBK[1][2] |

| Melting Point | 45-47 °C | ChemBK[1][2] |

| Boiling Point | 129-130 °C | ChemBK[1][2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[6] |

Synthesis via Intramolecular Friedel-Crafts Acylation

The most powerful and common method for preparing 1-indanones is the intramolecular Friedel-Crafts acylation of a suitable phenylpropionic acid derivative.[3][7] This electrophilic aromatic substitution reaction provides a reliable pathway to the bicyclic indanone core.

Rationale for Synthetic Approach

The chosen precursor, 3-(3,4-dimethylphenyl)propanoic acid, contains the necessary carbon skeleton. The reaction involves converting the carboxylic acid to a more reactive acyl chloride, followed by cyclization using a Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring to form the new carbon-carbon bond, closing the five-membered ring.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5,6-dimethyl-1-indanone.

Detailed Experimental Protocol

-

Acyl Chloride Formation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq) in thionyl chloride (2.0 eq). Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. This step is critical to prevent unwanted side reactions in the subsequent step. The resulting crude 3-(3,4-dimethylphenyl)propanoyl chloride is used directly.

-

Friedel-Crafts Acylation: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM). In a separate flask, prepare a suspension of aluminum chloride (AlCl₃, 1.1 eq) in anhydrous DCM and cool it to 0 °C in an ice bath. Add the acyl chloride solution dropwise to the AlCl₃ suspension with vigorous stirring.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum complex.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtering, concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Analytical Characterization and Molecular Weight Confirmation

Following synthesis, a battery of analytical techniques is employed to confirm the structure and purity of the compound. For verifying molecular weight, Mass Spectrometry is the definitive method.

Role of Analytical Techniques

-

Mass Spectrometry (MS): Directly measures the mass-to-charge ratio (m/z) of the molecular ion, providing a highly accurate determination of the monoisotopic mass.[8] For this compound (C₁₁H₁₂O), the expected exact mass of the molecular ion [M]⁺ is 160.0888 Da.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This confirms the connectivity of the atoms and the overall structure, indirectly validating the molecular formula and thus the molecular weight.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present. For an indanone, a strong absorption peak corresponding to the ketone (C=O) stretch is expected around 1700 cm⁻¹, along with peaks for aromatic C=C and aliphatic C-H bonds.[8]

Analytical Workflow for Molecular Weight Verification

Caption: Self-validating workflow for molecular weight confirmation.

Protocol for Mass Spectrometry Analysis

This protocol describes the use of Electron Ionization Mass Spectrometry (EI-MS), a common and robust technique for analyzing small organic molecules.[8]

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument parameters for EI, typically with an electron energy of 70 eV.

-

Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this is often done via a gas chromatograph (GC-MS), which provides an additional layer of separation and purity analysis.

-

Ionization and Fragmentation: In the ion source, the sample molecules are bombarded with high-energy electrons. This typically ejects an electron from the molecule to form the positively charged molecular ion ([M]⁺). Some molecular ions will further fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum plots ion abundance versus m/z. The peak with the highest m/z value that corresponds to the intact molecule is the molecular ion peak. For this compound, this peak should appear at an m/z of approximately 160. The high-resolution mass measurement should align with the theoretical exact mass of 160.0888 Da. The fragmentation pattern observed can be further analyzed to provide additional structural confirmation.

Conclusion

The molecular weight of this compound is 160.21 g/mol , a value derived from its molecular formula of C₁₁H₁₂O. This fundamental property is not merely a calculated value but is empirically verifiable through rigorous analytical techniques. A robust synthetic pathway, such as intramolecular Friedel-Crafts acylation, coupled with a self-validating analytical workflow centered on mass spectrometry, provides an unequivocal confirmation of this value. This comprehensive approach ensures the identity, purity, and quality of the compound, which is paramount for its successful application in research, particularly in the fields of medicinal chemistry and advanced materials.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

Lou, T., Liao, E., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]

-

LookChem. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Available at: [Link]

-

ChemBK. (2024). 1-Indanone, 5,6-dimethyl-. Available at: [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Available at: [Link]

-

NIST. (n.d.). 5,6-Dimethoxy-1-indanone. NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5,6-Dimethyl-1-indanone. PubChem Compound Database. Available at: [Link]

-

NIST. (n.d.). 5,6-Dimethoxy-1-indanone IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

- Buter, J., et al. (2012). Regioselective Synthesis of Indanones. The Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (n.d.). 5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one. PubChem Compound Database. Available at: [Link]

- Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.

- Kwiecień, H., & Szychowska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.

-

Wikipedia. (n.d.). 1-Indanone. Available at: [Link]

- Mondal, T., & Singh, V. K. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances.

-

National Center for Biotechnology Information. (n.d.). 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Inden-1-one, 5-(1,1-dimethylethyl)-2,3-dihydro-3,3-dimethyl-. PubChem Compound Database. Available at: [Link]

- Dumas, F., et al. (2021).

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,6-Dimethyl-1-indanone | C11H12O | CID 27878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Indanone - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in various synthetic applications. Beyond presenting the core physical constants, this document delves into the underlying principles governing these properties, outlines detailed experimental protocols for their determination, and situates the compound within the broader context of its synthesis and utility in research and development.

Core Physicochemical Properties

This compound is a colorless solid with a distinct aroma.[1][2] It exhibits good solubility in organic solvents and is stable at room temperature.[1][2] The key physical constants that are critical for its handling, purification, and use in subsequent synthetic steps are its melting and boiling points.

| Property | Value | Conditions | Source |

| Melting Point | 45-47 °C | Atmospheric Pressure | [1][2] |

| Boiling Point | 298.4 °C | 760 mmHg (Atmospheric Pressure) | [1] |

| 129-130 °C | Reduced Pressure (specific pressure not cited) | [1][2] | |

| Molecular Formula | C₁₁H₁₂O | - | [1][3] |

| Molecular Weight | 160.21 g/mol | - | [1] |

| Density | 1.085 g/cm³ | - | [1] |

The Causality Behind Physical Properties: A Structural Perspective

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. For this compound, these forces are a composite of van der Waals dispersion forces and stronger dipole-dipole interactions.

-

Van der Waals Forces: These forces arise from the temporary fluctuations in electron density and increase with the size of the molecule and the number of electrons. The fused ring system and the two methyl groups of this indanone derivative provide a significant surface area for these interactions.

-

Dipole-Dipole Interactions: The presence of a carbonyl group (C=O) introduces a significant permanent dipole moment into the molecule, as oxygen is more electronegative than carbon.[4] This polarity leads to strong electrostatic attractions between adjacent molecules, requiring more energy to overcome, thus resulting in higher melting and boiling points compared to non-polar analogues of similar size.[4]

The specific arrangement of the dimethyl groups on the benzene ring also influences crystal packing in the solid state, which in turn affects the melting point.

Caption: Intermolecular forces governing physical properties.

Synthesis and Scientific Context

1-Indanones are valuable synthetic intermediates in medicinal chemistry and the development of pharmaceuticals.[5] The intramolecular Friedel-Crafts acylation is a primary method for their preparation.[5][6] Understanding the physical properties of substituted indanones like this compound is crucial for monitoring reaction progress, isolating pure products, and designing downstream applications. For instance, its solid nature at room temperature facilitates purification by recrystallization, while its boiling point dictates the conditions required for purification by distillation, especially under reduced pressure to prevent thermal degradation.

Experimental Protocols for Property Determination

The accurate determination of melting and boiling points is fundamental to compound characterization and purity assessment. A pure crystalline solid will exhibit a sharp melting point, typically over a narrow range of 0.5-1°C.[7] Impurities tend to depress the melting point and broaden the melting range.[7][8]

Melting Point Determination (Capillary Method)

This protocol describes the use of a standard digital melting point apparatus.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed on a watch glass.

-

Loading: The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack a small amount (1-2 mm) of the solid into the closed end.[7]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

-

Approximate Determination (Optional but Recommended): A rapid heating rate (e.g., 10-20°C per minute) is used to quickly determine an approximate melting range.[8]

-

Accurate Determination: The apparatus is allowed to cool. A new sample is prepared and heated at a slow rate (1-2°C per minute), starting from a temperature about 15-20°C below the approximate melting point.[8]

-

Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] It is a critical indicator of purity for liquids.

Caption: Workflow for Boiling Point Determination (Micro Method).

Step-by-Step Methodology (Microscale):

-

Setup: Place a small volume (a few milliliters) of the molten compound into a small test tube.

-

Capillary Insertion: A melting point capillary tube is sealed at one end. The open end is placed into the liquid in the test tube.

-

Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The entire assembly is suspended in a heating bath (e.g., an oil bath).

-